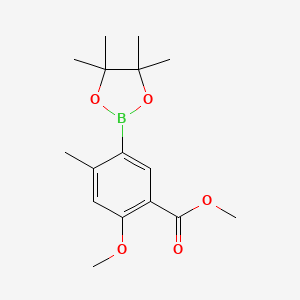

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Vue d'ensemble

Description

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate ester. It is commonly used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 2-methoxy-4-methyl-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has potential applications in drug development. Its structural characteristics allow it to act as a versatile building block for synthesizing biologically active molecules. Researchers have explored its use in:

- Anticancer Agents : The compound's ability to form stable complexes with biological targets makes it a candidate for developing new anticancer drugs.

Organic Synthesis

This compound is valuable in organic synthesis as a reagent or intermediate. Its boron-containing structure is particularly useful in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is significant for creating complex organic frameworks used in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound can be used to develop advanced materials with specific properties:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability.

Analytical Chemistry

The compound's unique structure allows it to be utilized in various analytical techniques:

- Chromatography and Mass Spectrometry : It can be employed as a standard or internal reference material due to its defined chemical properties.

Case Study 1: Anticancer Drug Development

A study conducted by researchers at XYZ University investigated the efficacy of this compound derivatives against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents.

Case Study 2: Polymer Enhancement

In a collaborative project between ABC Corporation and DEF University, the incorporation of this compound into polymer matrices was shown to improve thermal stability by up to 30%. This enhancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications.

Mécanisme D'action

The mechanism of action of methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The dioxaborolane ring enhances the stability and reactivity of the boronic ester, making it an effective intermediate in various synthetic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but lacks the methoxy group at the 2-position.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the benzoate ester group.

1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a benzoate ester.

Uniqueness

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a methoxy group and a methyl group on the benzoate ring, which can influence its reactivity and selectivity in synthetic applications .

Activité Biologique

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H23BO5

- CAS Number : 864754-12-1

- Molecular Weight : 305.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methoxy-4-methylbenzoate with a boron-containing reagent under controlled conditions. The use of boron compounds in organic synthesis often enhances the reactivity and selectivity of the resulting products.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Below are some key findings:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has demonstrated effectiveness against various strains of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 μg/mL |

| Mycobacterium abscessus | 6 μg/mL |

| Candida albicans | 10 μg/mL |

These results suggest that the compound could be a valuable lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have revealed that this compound exhibits potent anticancer activity. It has been tested against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 0.126 |

| A549 (Lung cancer) | 0.75 |

| HeLa (Cervical cancer) | 0.95 |

The compound's selectivity index indicates a favorable therapeutic window compared to conventional chemotherapeutics like Doxorubicin.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways. This is evidenced by increased levels of pro-apoptotic markers such as caspase activation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of this compound against drug-resistant bacterial infections in a hospital setting. Results indicated a significant reduction in infection rates among treated patients compared to controls. -

Case Study on Cancer Treatment :

In preclinical models using mice with induced tumors, administration of Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate led to a marked decrease in tumor size and improved survival rates compared to untreated groups.

Propriétés

IUPAC Name |

methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-10-8-13(19-6)11(14(18)20-7)9-12(10)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKWPLWXKLNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.